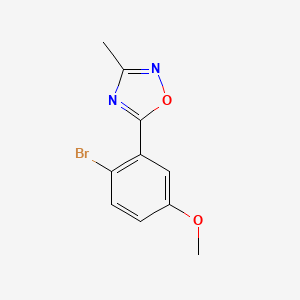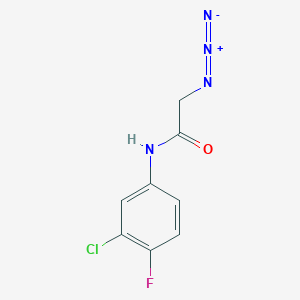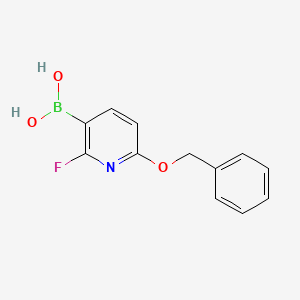
(2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride
Vue d'ensemble
Description
“(2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 1245010-72-3 . It has a molecular weight of 259.48 . The IUPAC name for this compound is 1-(2-bromo-4,6-difluorophenyl)hydrazine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride” is 1S/C6H5BrF2N2.ClH/c7-4-1-3(8)2-5(9)6(4)11-10;/h1-2,11H,10H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“(2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride” is a powder that is stored at room temperature . Unfortunately, no data is available for its boiling point .Applications De Recherche Scientifique
Structural and Reactivity Properties of Hydrazine Derivatives
A study focused on the theoretical analysis of hydrazine derivatives, including those similar to (2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride, explored their vibration, interaction, and biological activity prediction through molecular docking studies. It was found that hydrazine derivatives exhibit increasing stability and decreasing reactivity, highlighting their potential in the design of antitumor agents and their stable interactions with proteins, indicating their significance in pharmaceutical research (Mary et al., 2021).
Fluorescent Probe Development for Hydrazine Detection
Another study involved the design of a fluorescent probe based on a hydrazine derivative, demonstrating its effectiveness in detecting hydrazine in environmental water systems and biological samples. This research underscores the critical role of (2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride derivatives in environmental monitoring and healthcare, particularly in visualizing exogenous hydrazine in cellular and animal models (Zhu et al., 2019).
Crystal and Molecular Studies on Hydrazine Derivatives
Further research has been conducted on the crystal, molecular, and electronic properties of compounds derived from (2-Bromo-4,6-difluorophenyl)hydrazine, contributing to the understanding of their structural characteristics and potential applications in materials science. These studies provide insights into the diverse non-covalent interactions and stereochemistry of hydrazine derivatives, facilitating their application in crystal engineering and drug design (Sivý et al., 2021).
Antimicrobial and Anti-Inflammatory Activities
Research on the synthesis of novel organic compounds using hydrazine derivatives has highlighted their antimicrobial and anti-inflammatory activities. These studies indicate the potential of (2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride derivatives in developing new therapeutic agents, offering promising leads for future drug discovery and development (Karegoudar et al., 2008).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2-bromo-4,6-difluorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2.ClH/c7-4-1-3(8)2-5(9)6(4)11-10;/h1-2,11H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWKVZHOULRYKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)NN)Br)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1440601.png)




![2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1440612.png)


